molecular formula C21H24N4O2S B4885007 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide

2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide

Numéro de catalogue B4885007
Poids moléculaire: 396.5 g/mol
Clé InChI: QNAVWBACKGXVIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide is a chemical compound with the molecular formula C23H25N3O2S. It is commonly known as E-3810 and is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 is a protein that plays a crucial role in the growth and development of blood vessels, and its inhibition can be used to treat various types of cancers and other diseases.

Mécanisme D'action

E-3810 exerts its anti-cancer effects by inhibiting the activity of 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide, which is a receptor protein that plays a crucial role in the growth and development of blood vessels. By blocking the this compound signaling pathway, E-3810 can prevent the formation of new blood vessels that are necessary for the growth and spread of cancer cells. This, in turn, can lead to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
E-3810 has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of angiogenesis, the induction of apoptosis, and the suppression of tumor growth and metastasis. Additionally, E-3810 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of E-3810 is its potent inhibitory activity against 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide, which makes it a promising candidate for the treatment of various types of cancers. Additionally, E-3810 has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for use in clinical trials. However, one of the main limitations of E-3810 is its high cost, which may limit its availability for use in research and clinical settings.

Orientations Futures

There are several future directions for the research and development of E-3810. These include the optimization of its synthesis method to reduce its cost and increase its yield, the evaluation of its effectiveness in combination with other cancer treatments, and the exploration of its potential use in the treatment of other diseases, such as age-related macular degeneration and diabetic retinopathy.
In conclusion, E-3810 is a potent inhibitor of 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide that has shown promising anti-cancer effects in preclinical studies. Its inhibition of the this compound signaling pathway can prevent the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Although E-3810 has several advantages as a potential cancer treatment, its high cost remains a limitation. Nonetheless, further research and development of E-3810 may lead to its successful use in the treatment of various types of cancers and other diseases.

Applications De Recherche Scientifique

E-3810 has been extensively studied for its potential use in the treatment of various types of cancers, including breast cancer, lung cancer, and renal cell carcinoma. Several preclinical studies have shown that E-3810 can inhibit the growth and proliferation of cancer cells by blocking the 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide signaling pathway. Additionally, E-3810 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

IUPAC Name

2-ethyl-5-[6-(N-ethyl-3-methylanilino)pyridazin-3-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-4-16-9-10-17(14-20(16)28(22,26)27)19-11-12-21(24-23-19)25(5-2)18-8-6-7-15(3)13-18/h6-14H,4-5H2,1-3H3,(H2,22,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAVWBACKGXVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N(CC)C3=CC=CC(=C3)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide
Reactant of Route 2
2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide
Reactant of Route 3
2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide
Reactant of Route 5
2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide
Reactant of Route 6
2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.